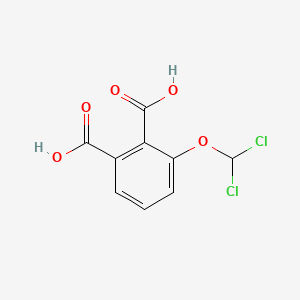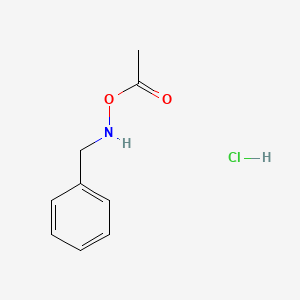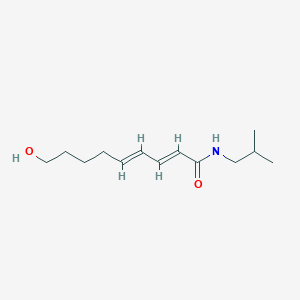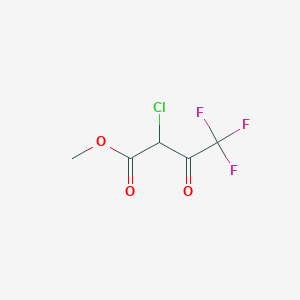
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is a synthetic organic compound characterized by the presence of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 2-thiophenecarboxaldehyde, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 5-chlorothiophene-2-carbaldehyde.
Synthesis of the Fluorinated Cyclohexyl Intermediate: The fluorinated cyclohexyl group is introduced through a reaction between cyclohexanone and a fluorinating agent such as perfluoroalkyl iodide under basic conditions.
Coupling Reaction: The final step involves the coupling of the chlorothiophene intermediate with the fluorinated cyclohexyl intermediate in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Substituted thiophenes
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione has several scientific research applications:
Materials Science: The compound’s unique structural features make it a potential candidate for the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Its structural motifs may be explored for the design of novel drug candidates with potential therapeutic effects.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorinated cyclohexyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-Chlorothiophen-2-yl)-3-(nonafluorocyclohexyl)propane-1,3-dione: Similar structure with a different degree of fluorination.
Uniqueness
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is unique due to the combination of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
| 106876-35-1 | |
Molekularformel |
C13H4ClF11O2S |
Molekulargewicht |
468.67 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)propane-1,3-dione |
InChI |
InChI=1S/C13H4ClF11O2S/c14-7-2-1-5(28-7)4(26)3-6(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-2H,3H2 |
InChI-Schlüssel |
RDHGFBSZNWVMAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C(=O)CC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)

![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)

![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)
![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)



